

# A Spectroscopic Comparison of (4-Cyanophenoxy)acetic Acid and Its Precursors

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## Compound of Interest

Compound Name: (4-Cyanophenoxy)acetic acid

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This guide provides a comprehensive spectroscopic comparison of **(4-Cyanophenoxy)acetic acid** with its precursors, 4-cyanophenol and ethyl chloroacetate. The following sections present quantitative spectroscopic data, detailed experimental protocols for key analytical techniques, and a visual representation of the synthetic pathway. This information is intended to support research and development activities by offering a clear, objective benchmark of the spectral characteristics of these compounds.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **(4-Cyanophenoxy)acetic acid**, 4-cyanophenol, and ethyl chloroacetate. The data presented are pivotal for the identification and characterization of these molecules.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) in ppm
(4-Cyanophenoxy)acetic acid	DMSO-d <sub>6</sub>	13.1 (s, 1H, -COOH), 7.7 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 4.8 (s, 2H, -OCH <sub>2</sub> -)
4-Cyanophenol <sup>[1][2]</sup>	DMSO-d <sub>6</sub>	10.7 (s, 1H, -OH), 7.6 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H)
Ethyl chloroacetate <sup>[3]</sup>	CDCl <sub>3</sub>	4.25 (q, 2H, -OCH <sub>2</sub> CH <sub>3</sub> ), 4.06 (s, 2H, ClCH <sub>2</sub> -), 1.31 (t, 3H, -OCH <sub>2</sub> CH <sub>3</sub> )

Table 2: FTIR Spectroscopic Data

Compound	Sample Preparation	Key Absorption Bands (cm <sup>-1</sup> )	Functional Group Assignment
(4-Cyanophenoxy)acetic acid <sup>[4]</sup>	KBr Pellet	~3400-2500 (broad), 2228, 1730, 1605, 1508, 1240	O-H (Carboxylic acid), C≡N (Nitrile), C=O (Carboxylic acid), C=C (Aromatic), C=C (Aromatic), C-O (Ether)
4-Cyanophenol <sup>[5]</sup>	KBr Pellet	~3350 (broad), 2225, 1605, 1508	O-H (Phenol), C≡N (Nitrile), C=C (Aromatic), C=C (Aromatic)
Ethyl chloroacetate <sup>[6][7]</sup>	Neat	1749, 1280, 770	C=O (Ester), C-O (Ester), C-Cl

Table 3: UV-Vis Spectroscopic Data

Compound	Solvent	$\lambda_{\text{max}}$ (nm)
(4-Cyanophenoxy)acetic acid	Not Specified	~275
4-Cyanophenol <sup>[5]</sup>	Not Specified	~245
Ethyl chloroacetate	Not Specified	No significant absorption in the near-UV region

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are designed to be readily implemented in a laboratory setting.

### <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Weigh 5-10 mg of the solid sample (**(4-Cyanophenoxy)acetic acid** or 4-cyanophenol) and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). For the liquid sample (ethyl chloroacetate), use one to two drops dissolved in deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
- Data Acquisition: Acquire the spectrum at room temperature. Use tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

### FTIR Spectroscopy

- Sample Preparation (KBr Pellet Method for Solids):
  - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.<sup>[8][9][10]</sup>
  - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

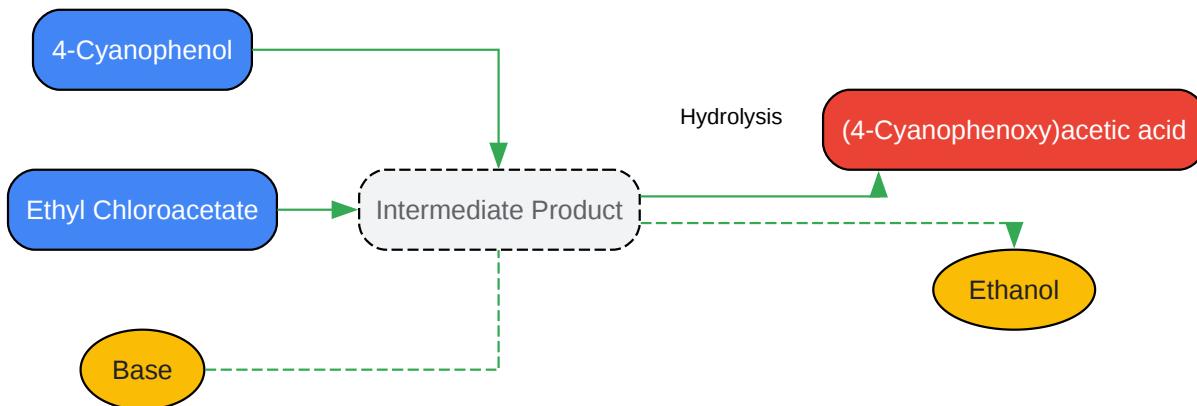
- Sample Preparation (Neat for Liquids):
  - Place a drop of the liquid sample (ethyl chloroacetate) between two KBr or NaCl plates.
- Instrumentation: Use a Fourier Transform Infrared spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Acquire a background spectrum of the empty sample holder (for KBr pellets) or clean plates (for neat liquids) and subtract it from the sample spectrum.

## UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a reference in the second beam.
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Synthesis Pathway and Visualization

**(4-Cyanophenoxy)acetic acid** is synthesized from 4-cyanophenol and an ester of chloroacetic acid, such as ethyl chloroacetate, via a Williamson ether synthesis. The reaction is typically carried out in the presence of a base.



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Caption: Synthesis of **(4-Cyanophenoxy)acetic acid**.

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